N-Cyclopropylguanidine

Descripción

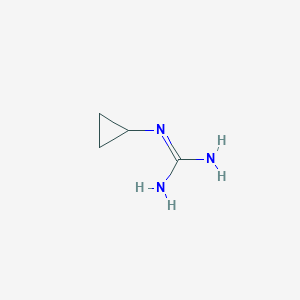

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclopropylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c5-4(6)7-3-1-2-3/h3H,1-2H2,(H4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUUEWDUBHMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397850 | |

| Record name | N-Cyclopropylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168627-33-6 | |

| Record name | N-Cyclopropylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for N Cyclopropylguanidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the N-Cyclopropylguanidine molecule. By analyzing the spectra of different nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular connectivity and structure can be assembled.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for identifying the types and connectivity of hydrogen atoms in a molecule. The spectrum of this compound reveals distinct signals corresponding to the different proton environments within the cyclopropyl (B3062369) and guanidinium (B1211019) groups. hmdb.ca The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each proton. nmrdb.org

Key features in the ¹H NMR spectrum of this compound include signals for the methine proton on the cyclopropyl ring, the methylene (B1212753) protons of the cyclopropyl ring, and the protons of the amine groups in the guanidinium moiety. The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) arises from spin-spin coupling with neighboring protons and provides valuable information about the number of adjacent protons. emerypharma.com Coupling constants (J), measured in Hertz (Hz), quantify the interaction between coupled protons and are crucial for confirming assignments. emerypharma.com

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Guanidinium-NH | ~7.0-7.5 | Broad Singlet | - |

| Cyclopropyl-CH | ~2.5-2.8 | Multiplet | - |

| Cyclopropyl-CH₂ | ~0.5-0.9 | Multiplet | - |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument parameters.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. hmdb.ca The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals, even in complex molecules. libretexts.org

The spectrum of this compound is expected to show a signal for the quaternary carbon of the guanidinium group, a signal for the methine carbon of the cyclopropyl ring, and a signal for the methylene carbons of the cyclopropyl ring. The chemical shift of the guanidinium carbon is typically found significantly downfield due to the deshielding effect of the attached nitrogen atoms. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Guanidinium-C | ~155-160 |

| Cyclopropyl-CH | ~20-25 |

| Cyclopropyl-CH₂ | ~5-10 |

Note: These are predicted values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. wikipedia.orgucl.ac.uk These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. wikipedia.org

Common 2D NMR experiments used for the structural elucidation of this compound include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. uzh.ch For this compound, COSY would show correlations between the cyclopropyl methine proton and the cyclopropyl methylene protons. uzh.ch

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates directly bonded proton and carbon atoms. libretexts.org It is used to definitively assign which protons are attached to which carbons. libretexts.org For example, the signal for the cyclopropyl methine carbon would show a correlation to the signal of the cyclopropyl methine proton.

Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons, such as the guanidinium carbon in this compound. An HMBC spectrum would show a correlation between the guanidinium carbon and the cyclopropyl methine proton.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. measurlabs.cominnovareacademics.in This capability allows for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate molecular weight. researchgate.net

Electrospray Ionization Time-of-Flight (ESI-TOF) MS Applications

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. capes.gov.brcolby.edu When coupled with a Time-of-Flight (TOF) mass analyzer, the resulting ESI-TOF MS instrument can provide highly accurate mass measurements. nih.gov

In the analysis of this compound, ESI would typically generate the protonated molecule, [M+H]⁺. The TOF analyzer then measures the exact mass of this ion. embrapa.br The high resolving power of the TOF instrument allows for the differentiation of molecules with the same nominal mass but different elemental compositions. innovareacademics.in The experimentally determined exact mass can then be compared to the calculated exact mass for the proposed molecular formula of this compound (C₄H₁₀N₃⁺ for the protonated species), providing strong evidence for its identity. copernicus.org

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass | Mass Error (ppm) |

|---|---|---|---|

| [C₄H₁₀N₃]⁺ | 100.0875 | Typically within ±5 ppm | < 5 |

Note: The observed exact mass and mass error are dependent on the specific instrument and calibration.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgperkinelmer.com This technique is invaluable for assessing the purity of this compound samples and confirming the identity of the main component. nebiolab.comthermofisher.com

In an LC/MS analysis, the sample is first injected into an LC system, where it passes through a column that separates the components of the mixture based on their physicochemical properties. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, which provides mass information for that component. wikipedia.org

For a sample of this compound, a successful LC/MS analysis would ideally show a single major peak in the chromatogram, indicating a high level of purity. nih.gov The mass spectrum corresponding to this peak would show the expected m/z for the protonated molecule, confirming its identity. spectralworks.com The combination of retention time from the LC and the mass spectrum from the MS provides a high degree of confidence in the identification and purity assessment of the compound. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. uni-siegen.de These vibrations, which involve the stretching and bending of chemical bonds, are quantized and occur at specific frequencies. libretexts.org When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy state if the vibration causes a change in the molecule's dipole moment. uomustansiriyah.edu.iq Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light (from a laser), where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. americanpharmaceuticalreview.com A vibration is Raman-active if it leads to a change in the polarizability of the molecule. horiba.com

For this compound, a combination of IR and Raman spectroscopy provides a comprehensive vibrational profile. The key functional groups—the guanidinium core, the cyclopropyl ring, and the N-H bonds—give rise to characteristic absorption bands or scattering peaks.

The N-H stretching vibrations of the primary and secondary amine groups are typically observed as strong, broad bands in the IR spectrum, generally in the 3100-3500 cm⁻¹ region. mvpsvktcollege.ac.in The C=N double bond of the guanidinium group gives rise to a strong stretching vibration, expected around 1600–1650 cm⁻¹. pressbooks.pub The cyclopropyl group has characteristic C-H stretching vibrations that appear at frequencies slightly above 3000 cm⁻¹. Bending vibrations, such as N-H bending and C-H bending, occur at lower frequencies, typically in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule. uomustansiriyah.edu.iq

The analysis of these spectra allows for the identification and confirmation of the functional groups present in this compound.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H Stretch | Guanidinium (-NH₂, -NH) | 3100 - 3500 | Strong, Broad |

| C-H Stretch | Cyclopropyl Ring | ~3050 - 3100 | Medium |

| C=N Stretch | Guanidinium | 1600 - 1650 | Strong |

| N-H Bend | Guanidinium (-NH₂) | 1550 - 1640 | Medium - Strong |

| C-N Stretch | Guanidinium | 1200 - 1350 | Medium - Strong |

This table presents expected frequency ranges based on typical values for the respective functional groups.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. arizona.edu The technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal's unit cell, providing exact data on bond lengths, bond angles, and torsional angles. ethz.ch

For this compound, a single-crystal X-ray diffraction analysis would yield the fundamental parameters of its crystal lattice. The unit cell is the basic repeating block of the crystal structure, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). cityu.edu.hk This analysis also identifies the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements of the crystal. cityu.edu.hk

Crucially, this technique provides a precise measurement of the molecule's internal geometry. This includes the bond lengths of the C-N bonds within the guanidinium moiety and the C-C bonds of the cyclopropyl ring, as well as the N-C-N and C-N-C bond angles. researchgate.net This data is invaluable for understanding the electronic distribution and potential resonance within the guanidinium group.

Table 2: Structural Parameters Determined by X-ray Crystallography for this compound

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions (a, b, c) | The lengths of the three edges of the repeating unit cell. | Defines the size and shape of the basic crystal block. robwel.ch |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | Defines the orientation of the crystal axes. cityu.edu.hk |

| Space Group | The symmetry group of the crystal structure. | Describes the internal symmetry of the crystal lattice. ethz.ch |

| Bond Lengths (e.g., C=N, C-N) | The precise distances between bonded atoms. | Reveals details of bonding, such as double or single bond character. nist.gov |

The guanidinium group in this compound contains multiple hydrogen bond donors (the N-H groups) and acceptors (the sp²-hybridized nitrogen atom). nih.gov This makes the molecule highly likely to form extensive hydrogen bonding networks in the solid state. X-ray crystallography is the premier tool for visualizing and quantifying these interactions. nih.gov

Table 3: Potential Hydrogen Bonding Interactions in this compound Crystals

| Donor Group | Acceptor Atom | Type of Interaction | Potential Supramolecular Motif |

|---|---|---|---|

| Primary Amine (-NH₂) | Imine Nitrogen (=N-) | Intermolecular Hydrogen Bond | Dimer, Chain, Sheet |

| Secondary Amine (-NH-) | Imine Nitrogen (=N-) | Intermolecular Hydrogen Bond | Dimer, Chain, Sheet |

Chemical Reactivity and Mechanistic Investigations of the Guanidine Moiety

Probing the Basicity and Protonation State of the Guanidine (B92328) Functional Group

Guanidine and its derivatives are characterized by their exceptional basicity, which is significantly higher than that of most amines or amidines. ineosopen.orgineosopen.org Upon protonation, a guanidine forms a highly stabilized guanidinium (B1211019) cation. ineosopen.org The strong basicity of guanidines is attributed to the substantial resonance stabilization of the conjugate acid, the guanidinium ion, where the positive charge is delocalized over the three nitrogen atoms. ineosopen.orgbohrium.com

The site of protonation in an unsymmetrically substituted guanidine like N-cyclopropylguanidine is the imino nitrogen. reddit.com Protonation at this position allows for the most effective delocalization of the positive charge across the C-N3 framework, as all three nitrogen atoms can participate in the resonance stabilization of the resulting cation. researchgate.netnih.gov Protonation at one of the amino nitrogens would result in a less stable cation where the charge is more localized.

The basicity of guanidine derivatives is influenced by the electronic effects of their substituents. While N-substitution with electron-withdrawing aromatic groups tends to lower the pKa, alkyl groups generally increase basicity. ineosopen.orgmdpi.com The specific pKa of this compound is not widely reported, but the electronic properties of the cyclopropyl (B3062369) group suggest a strong basic character. The pKa of the parent guanidine is approximately 13.6 in water. mdpi.com Given the electron-donating nature of the cyclopropyl group through conjugation, this compound is expected to be a strong organic base.

Table 1: pKa Values of Guanidine and Related Nitrogenous Bases

| Compound | pKa of Conjugate Acid (in water, unless noted) | Reference |

|---|---|---|

| Guanidine | 13.6 | mdpi.com |

| Methylamine | 10.59 | alfa-chemistry.com |

| Cyclohexylamine | ~11 | youtube.com |

| 1,1,3,3-Tetramethylguanidine (TMG) | 23.3 (in Acetonitrile) | researchgate.net |

Electron Delocalization and Resonance Phenomena within the Guanidinium System

The remarkable stability of the guanidinium cation is a direct consequence of extensive electron delocalization. encyclopedia.pub Upon protonation of the imino nitrogen of this compound, the resulting N-cyclopropylguanidinium ion adopts a planar Y-shaped structure. This geometry facilitates the overlap of p-orbitals on the central carbon and the three nitrogen atoms, allowing the six π-electrons (including the lone pairs from the -NH2 groups and the π-bond electrons) to be delocalized over the entire four-atom system.

This delocalization can be represented by three principal resonance structures, where the positive charge is shared equally among the three nitrogen atoms. This charge distribution means that each C-N bond has a significant double-bond character, and the bond lengths are intermediate between those of a typical C-N single bond and a C=N double bond. This phenomenon is often termed "Y-aromaticity," highlighting the exceptional stability conferred by this acyclic π-electron delocalization. researchgate.netrsc.org The resonance hybrid represents a molecule where the positive charge is not localized on a single atom but is spread across the N-C-N-N framework, which accounts for the high pKa of guanidines. bohrium.com

Nucleophilic and Electrophilic Reactivity Profiles of the Guanidine Unit

The guanidine functional group is strongly nucleophilic, a characteristic stemming from the electron-rich nitrogen atoms. Guanidines can act as potent nucleophilic catalysts or as reagents in various chemical transformations. researchgate.netrsc.org this compound, for instance, can be used as a nucleophile in guanylation reactions to synthesize more complex molecules. Its reaction with other reagents like 2-methyl-2-thiopseudourea sulfate (B86663) or N,N′-Di-Boc-thiourea demonstrates its utility in forming new C-N bonds, where the guanidine unit adds to an electrophilic center. google.comrsc.org

Conversely, the central carbon atom of the guanidine moiety is generally considered non-electrophilic. The resonance delocalization that stabilizes the guanidinium cation also enriches the central carbon with electron density from the lone pairs of the surrounding nitrogen atoms, making it resistant to attack by nucleophiles. However, recent studies have shown that this inherent lack of electrophilicity can be overcome. By converting guanidines into constrained structures like guanidine cyclic diimides (GCDIs), the resonance stabilization is disrupted. This disruption renders the central guanidine carbon sufficiently electrophilic to undergo nucleophilic substitution reactions with various amines and alcohols, a transformation not feasible under normal conditions. organic-chemistry.org

Mechanistic Studies of Guanidine-Involved Reactions

Guanidines participate in a variety of reactions through distinct mechanistic pathways, primarily functioning as either nucleophilic catalysts or Brønsted base catalysts. researchgate.netrsc.org

Nucleophilic Catalysis : In this role, the guanidine directly attacks an electrophile to form a reactive intermediate, which then proceeds to the final product. Examples include catalyzing Michael reactions or acyl transfers. researchgate.net

Brønsted Base Catalysis : This is a more common mechanistic pathway. The guanidine acts as a strong base to deprotonate a substrate (e.g., an alcohol, thiol, or carbon acid). iitd.ac.inrsc.org The resulting protonated guanidinium cation then plays a crucial role in the reaction, acting as a Brønsted acid. It can activate electrophiles and/or organize nucleophiles through the formation of single or dual hydrogen bonds and ion-pair interactions. researchgate.netmdpi.com This "bifunctional" activation, where the guanidinium cation interacts with both the nucleophile and the electrophile, is a key feature in many guanidine-catalyzed enantioselective reactions, such as Strecker and Henry reactions. iitd.ac.inmdpi.com

For example, in a guanidine-catalyzed phospha-Michael reaction, the catalytic cycle involves the initial deprotonation of the nucleophile by the guanidine base. The resulting guanidinium ion then forms a hydrogen-bonded complex with the deprotonated nucleophile and the electrophilic Michael acceptor, stabilizing the transition state of the addition step and enhancing the reaction rate and stereoselectivity. iitd.ac.in Similar mechanistic principles apply to reactions involving this compound, where it can serve as a potent base to initiate catalytic cycles.

Influence of the Cyclopropyl Group on Guanidine Reactivity

The cyclopropyl group attached to the guanidine nitrogen is not a passive substituent; its unique structural and electronic properties significantly modulate the reactivity of the molecule.

The cyclopropyl ring possesses "bent" bonds with high p-character, which allows it to engage in conjugation with adjacent π-systems or p-orbitals. unl.pt While it exhibits an inductive electron-withdrawing effect, its dominant electronic influence when adjacent to an electron-deficient center is conjugative electron donation. unl.ptcdnsciencepub.com In the N-cyclopropylguanidinium cation, the cyclopropyl group can donate electron density into the delocalized π-system, further stabilizing the positive charge. This is a more effective stabilization mechanism than that provided by a simple alkyl group like isopropyl, which stabilizes primarily through hyperconjugation and induction. Studies comparing the solvolysis rates of p-cyclopropylphenyl and p-isopropylphenyl derivatives have demonstrated that the cyclopropyl group is more effective at supplying electron density to stabilize an adjacent electron-deficient center, particularly as the electronic demand of the center increases. researchgate.net This enhanced stabilization of the conjugate acid would translate to an increased basicity of the neutral this compound compared to its isopropyl analogue.

Sterically, the cyclopropyl group is generally considered to be smaller than an isopropyl group, which can influence reaction rates by reducing steric hindrance at the reaction center. cdnsciencepub.com However, its rigid structure can also impose specific conformational preferences. Recent studies have shown that a spiro-fused cyclopropane (B1198618) can induce adjacent large alkyl groups (like isopropyl or tert-butyl) to favor an axial position in a cyclohexane (B81311) ring due to a combination of torsional strain and hyperconjugative effects. rsc.org While this compound is acyclic, the fixed geometry of the cyclopropyl ring can influence the rotational barriers and conformational equilibrium around the N-C bond, which could, in turn, affect its interaction with substrates in catalyzed reactions.

Theoretical and Computational Chemistry Approaches to N Cyclopropylguanidine

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. chemrxiv.org The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. mun.ca For a flexible molecule like N-Cyclopropylguanidine, which has rotatable bonds, MD simulations can be employed to explore its conformational space. whiterose.ac.uk This involves identifying the different stable or low-energy conformations the molecule can adopt and the transitions between them. frontiersin.orguni-konstanz.de Such simulations provide insights into the molecule's flexibility, which is crucial for understanding its interactions with biological targets or its behavior in solution. mun.ca

A review of the current scientific literature indicates that no molecular dynamics simulation studies have been published specifically for this compound. Consequently, there is no available data regarding its conformational preferences, flexibility, or dynamic behavior from MD simulations.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predict their pathways, and identify the transition states involved. rsc.orgfrontiersin.orgcecam.org The transition state is a high-energy, unstable configuration of atoms that occurs during a chemical reaction, and its structure and energy determine the reaction's activation energy and rate. researchgate.netresearchgate.netucsb.edu Methods like DFT can be used to locate transition state structures and calculate their energies. researchgate.net Furthermore, techniques such as Intrinsic Reaction Coordinate (IRC) calculations can map out the entire reaction pathway, connecting the reactants, transition state, and products. uni-muenchen.de

There are currently no published computational studies that focus on the prediction of reaction pathways or the calculation of transition states for reactions involving this compound. As a result, there is no specific information on the activation energies or geometries of transition states for its potential chemical transformations.

Computational Modeling of Intermolecular Interactions

The way a molecule interacts with other molecules is fundamental to its chemical and biological activity. Computational methods can model and quantify these intermolecular interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govpsu.edu By calculating the interaction energy between this compound and another molecule (such as a solvent molecule or a biological receptor), it is possible to understand the nature and strength of their binding. matsci.orgrsc.org These calculations are vital for predicting how the molecule will behave in different environments and for designing molecules with specific binding properties. scielo.org.mx

A search of the scientific literature did not yield any studies that have computationally modeled the intermolecular interactions of this compound with other molecules. Therefore, there are no published data on its interaction energies or preferred binding modes.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their macroscopic properties. mdpi.commdpi.comnih.gov These models are mathematical equations that can predict a certain property of a new or untested molecule based on its chemical structure. princeton.educonicet.gov.arfrontiersin.org Descriptors, which are numerical representations of a molecule's structure, are used to build the QSPR model. These can include topological, geometric, and electronic descriptors.

There are no published QSPR models in the scientific literature that have been developed for or include this compound. Therefore, no predictive equations or models for its properties are currently available.

Mechanistic Biological Activity Research and Structure Activity Relationship Sar Studies

Interaction with Nitric Oxide Synthases (NOS) and Nitric Oxide (NO) Generation

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. The interaction of N-cyclopropylguanidine with NOS has revealed it to be a fascinating subject for mechanistic studies.

This compound as an L-Arginine Analogue and NOS Substrate

This compound serves as an analogue of L-arginine, the natural substrate for nitric oxide synthase (NOS). nih.gov NOS enzymes catalyze the oxidation of L-arginine to produce nitric oxide and L-citrulline. marlettalab.org Due to its structural similarity to the guanidinium (B1211019) group of L-arginine, this compound can bind to the active site of NOS. nih.govresearchgate.net Research has shown that some non-α-amino acid guanidines, including this compound, can act as substrates for certain NOS isoforms, particularly inducible NOS (iNOS or NOS II), leading to the generation of NO. researchgate.net

Enzymatic Oxidation Mechanisms and Kinetics of NO Formation

The enzymatic oxidation of this compound by NOS involves a two-step process, analogous to the oxidation of L-arginine. nih.gov The first step is the hydroxylation of the guanidine (B92328) to form N-hydroxy-N-cyclopropylguanidine. This intermediate is then further oxidized to produce nitric oxide and a cyclopropylurea derivative. While some alkylguanidines can lead to significant NO production, the catalytic efficiency (kcat) varies and is not always directly related to the binding affinity (Kd) of the compound for the enzyme. researchgate.net The stability and reactivity of the crucial heme Fe(II)-O2 intermediate within the NOS active site are influenced by the specific L-arginine analogue bound. nih.govresearchgate.net

Role of Guanidinium pKa in NOS Catalysis and Oxygen Activation

The pKa of the guanidinium group is a critical determinant in the catalytic activity of nitric oxide synthase (NOS). nih.govresearchgate.netresearchgate.net The pKa value influences the proton-donating capacity of the substrate, which in turn affects the hydrogen-bond network within the enzyme's active site. nih.govresearchgate.net This network is crucial for the proper transfer of protons required for the activation of molecular oxygen. nih.gov Studies using a series of L-arginine analogues with a wide range of guanidinium pKa values have demonstrated that this property significantly impacts the stability and reactivity of the ferrous heme-oxy complex, a key intermediate in the catalytic cycle. nih.govresearchgate.net A structural model has been proposed where the properties of the guanidinium moiety fine-tune proton transfer events, thereby controlling the oxidative chemistry of NOS. nih.govresearchgate.net

| Compound | pKa nih.gov |

| L-Arginine | 12.5 |

| This compound | Not explicitly stated in the provided results, but is an L-arginine analogue. |

| 4-methoxyphenylguanidine | 10.9 |

| 4-fluorophenylguanidine | 9.8 |

| 4-chlorophenylguanidine | 9.5 |

| 4-trifluoromethylphenylguanidine | 8.6 |

| 4-nitrophenylguanidine | 7.2 |

Active Site Interactions and Molecular Recognition in NOS

The binding of this compound to the active site of nitric oxide synthase (NOS) is governed by a network of interactions. The guanidinium group of L-arginine analogues forms hydrogen bonds with key residues in the active site, such as a conserved glutamate (B1630785) residue. researchgate.net A conserved water molecule also plays a pivotal role in mediating the hydrogen-bond network between the substrate's guanidinium group and the heme-bound ligand. researchgate.net The conformation of the active site and the properties of the heme group, including its redox potential and the strength of the proximal cysteine ligand bond, are all influenced by the binding of different L-arginine analogues. nih.gov The insertion of a rigid cyclopropyl (B3062369) ring can affect the basicity of the adjacent amino group, which may lead to a decrease in inhibitory activity compared to more flexible parent compounds. nih.gov

Investigation of Other Mechanistic Biological Activities of Guanidine-Cyclopropane Hybrids

The unique structural features of guanidine-cyclopropane hybrids have prompted investigations into their broader biological activities beyond their interaction with NOS.

Exploration of Enzyme Modulatory Effects (e.g., inhibition)

Guanidine derivatives have been explored for their ability to modulate the activity of various enzymes. johnshopkins.edunih.gov The guanidinium group can participate in hydrogen bonding and act as a base or nucleophile, making it a versatile functional group for interacting with enzyme active sites. scripps.eduineosopen.org For instance, guanidine hydrochloride has been shown to act as both a cation activator and a modulator of active site conformation in tryptophan synthase. nih.gov In the context of guanidine-cyclopropane hybrids, research has explored their potential as inhibitors for enzymes like neuronal nitric oxide synthase (nNOS). nih.gov The introduction of the cyclopropyl group can conformationally restrict the molecule, a strategy often used in drug design to create more specific enzyme inhibitors. nih.gov However, this rigidity can also impact binding affinity. nih.gov

Protein Target Identification through Biochemical and Molecular Approaches

Identifying the specific protein targets of a small molecule like this compound is a foundational step in drug discovery. ucl.ac.ukeditco.bio While direct target identification studies for this compound are not extensively documented in publicly available literature, several robust biochemical and molecular approaches are routinely employed for such purposes and would be applicable here. ucl.ac.ukcreative-biolabs.com These methods can be broadly categorized as affinity-based and label-free techniques. researchgate.net

Affinity-Based Methods: These techniques rely on the physical interaction between the small molecule and its protein target. acs.org

Affinity Chromatography: This is a classical and widely used method for target identification. acs.orgnih.gov The process involves chemically modifying the this compound molecule to attach it to a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a complex protein mixture, like a cell lysate. Proteins that bind to the immobilized this compound are captured, while non-binding proteins are washed away. The captured proteins can then be identified using mass spectrometry. pnas.org A crucial first step involves structure-activity relationship (SAR) studies to find a position on the molecule where modification does not disrupt its biological activity. acs.orgnih.gov

Activity-Based Protein Profiling (ABPP): This chemical proteomic approach uses reactive small-molecule probes to covalently label the active sites of enzymes. creative-biolabs.comacs.org An ABPP probe for this compound would incorporate a reactive group designed to form a covalent bond with a nearby residue in the target's binding pocket, allowing for subsequent detection and identification. creative-biolabs.com

Label-Free Methods: These approaches identify targets by observing changes in a protein's properties upon binding to the small molecule in its native state. researchgate.net

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to its target protein, it often increases the protein's structural stability and resistance to degradation by proteases. creative-biolabs.comnih.gov In a DARTS experiment, cell lysates are treated with this compound and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be less degraded compared to other proteins, and this difference can be detected by techniques like SDS-PAGE or mass spectrometry. creative-biolabs.com

Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein when a ligand binds. The ligand-bound protein typically has a higher melting temperature. By heating cell lysates or intact cells treated with this compound to various temperatures and then quantifying the amount of soluble protein remaining, one can identify targets that have been thermally stabilized by the compound. nih.gov

The guanidinium group of this compound is protonated at physiological pH, allowing it to form strong ionic and hydrogen-bonding interactions, particularly with negatively charged amino acid residues like aspartate and glutamate in protein binding pockets. researchgate.net This interaction is a key feature that would be exploited in the above target identification strategies.

Cellular Permeability and Accumulation Mechanisms

For a compound to act on an intracellular target, it must first cross the cell membrane. The cellular uptake of guanidinium-rich molecules has been a subject of extensive study, as this moiety is found in many cell-penetrating peptides. nih.govacs.org The mechanisms governing the entry of this compound into cells are likely to be similar.

Two primary pathways are proposed for the cellular entry of such molecules: energy-dependent endocytosis and energy-independent direct translocation across the plasma membrane. acs.org

Endocytosis: This is a vesicular uptake process that is energy-dependent. acs.org It includes pathways like clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. acs.org After internalization, the compound is enclosed within endosomes and must escape this compartment to reach the cytosol. acs.org

Direct Translocation: A significant body of evidence suggests that guanidinium-rich molecules can enter cells through a non-endocytic, energy-independent mechanism. nih.govacs.orgresearchgate.net A proposed model involves a transient interaction between the positively charged guanidinium groups and negatively charged components of the cell membrane, such as deprotonated fatty acids. nih.govacs.org This interaction is thought to nucleate a temporary membrane channel that allows the molecule to pass into the cytosol. nih.govacs.org The process is facilitated by the natural pH gradient across the cell membrane; the lower intracellular pH causes the fatty acids to become protonated, releasing the guanidinium compound and resealing the channel. nih.govacs.org

The ability of this compound to permeate cells can be quantitatively assessed using various in vitro assays.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive diffusion across a lipid-coated artificial membrane. sigmaaldrich.com

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier and assess a compound's potential for oral absorption. researchgate.net

Single-Cell Cytoplasm Mass Spectrometry (SCC-MS): This advanced technique allows for the direct measurement of a compound's concentration within the cytoplasm of a single cell over time, providing precise data on influx and efflux rates. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For this compound, SAR studies would systematically explore modifications to both the cyclopropyl moiety and the guanidine group to map the chemical space required for optimal potency, selectivity, and pharmacokinetic properties. Such studies provide the critical insights needed for the rational design of improved analogues. cnr.it

Impact of the Cyclopropyl Moiety on Biological Profile

The cyclopropyl group is a valuable substituent in modern drug design, often referred to as a "bioisostere" for other common chemical groups like alkenes or gem-dimethyl units. scientificupdate.comsemanticscholar.org Its incorporation into a molecule like this compound can profoundly influence the biological profile in several ways. researchgate.net

Conformational Rigidity: The three-membered ring introduces a significant degree of conformational constraint. iris-biotech.denih.gov This rigidity can lock the molecule into a specific three-dimensional shape that is optimal for binding to a protein target, potentially increasing potency and reducing off-target effects by preventing binding to other proteins that require a different conformation. researchgate.netiris-biotech.de

Metabolic Stability: The carbon-hydrogen bonds on a cyclopropyl ring are stronger and less accessible to metabolic enzymes like cytochrome P450s (CYPs) compared to those in aliphatic chains. hyphadiscovery.com This increased resistance to oxidative metabolism can improve a drug's half-life and bioavailability. researchgate.nethyphadiscovery.com For example, the use of a cyclopropyl group in the drug pitavastatin (B1663618) was a deliberate strategy to divert metabolism away from the highly variable CYP3A4 enzyme. hyphadiscovery.com

The following table illustrates how the cyclopropyl group is used in various approved drugs, highlighting its versatility in drug design.

Elucidation of Guanidine Substituent Effects on Bioactivity

The guanidine group is a powerful pharmacophore due to its unique chemical properties. cnr.itnih.gov At physiological pH, it exists as a protonated guanidinium cation, which is stabilized by resonance. cnr.it This delocalized positive charge allows it to act as a potent hydrogen bond donor and engage in strong charge-assisted interactions with negatively charged residues like aspartate, glutamate, or phosphate (B84403) groups on biological targets. researchgate.net

SAR studies on guanidine-containing compounds often reveal that even minor substitutions on the guanidine nitrogen atoms can have a dramatic effect on biological activity. nih.gov This sensitivity is because such substitutions can alter the group's pKa, steric profile, and hydrogen-bonding pattern.

For example, in a study of guanidine-based inhibitors of human arginase 1 (hARG1), researchers found that substitutions on the guanidine moiety significantly impacted inhibitory potency. nih.gov The data from this study, summarized in the table below, demonstrates how modifications influence bioactivity.

As shown in the table, adding a methyl group to the guanidine nitrogen (Compound 15c ) resulted in a decrease in activity compared to the unsubstituted parent compound (15a ). nih.gov This highlights the precise structural requirements within the enzyme's active site and shows how substitutions on the guanidine group are a critical variable in the SAR of such molecules. nih.gov

Rational Design of Bioactive Analogues

Rational design is a strategy in drug discovery that uses the knowledge of a biological target's structure and the SAR of lead compounds to design more effective molecules. mdpi.com For this compound, a rational design program would integrate computational modeling with synthetic chemistry to create analogues with improved properties. nih.gov

The process would typically involve:

Target-Based Design: If a protein target for this compound is identified and its 3D structure is known (e.g., from X-ray crystallography), molecular docking simulations can be used to predict how analogues would bind. nih.gov This allows chemists to design modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and remove unfavorable ones.

SAR-Guided Optimization: Based on SAR data from initial screening, chemists can identify which parts of the molecule are essential for activity and which can be modified. For instance, if the cyclopropyl group is found to be crucial for potency, analogues might retain this feature while exploring different substituents on the guanidine group to improve selectivity or pharmacokinetic properties. researchgate.net

A recent example of this approach was the discovery of potent guanidine-based inhibitors for the protein tyrosine phosphatase SHP2. nih.govacs.org Researchers used virtual screening to identify an initial hit and then employed rational structural optimization to develop a lead compound with an IC₅₀ of 17.7 nM and significant antitumor efficacy in a mouse model. nih.govacs.org This success underscores how a rational, structure-based approach can be effectively applied to guanidine-containing scaffolds to produce highly potent and bioavailable drug candidates. nih.gov

Applications in Medicinal Chemistry Research and Molecular Design

N-Cyclopropylguanidine as a Privileged Scaffold for Lead Compound Identification

A "privileged scaffold" is a molecular framework that is capable of providing ligands for diverse biological targets through modification of its structure. nih.govmdpi.comunipi.it These scaffolds represent recurring structural elements in known biologically active compounds. nih.gov The guanidine (B92328) group itself is considered a privileged element in drug design due to its presence in a wide array of therapeutic agents and its ability to engage in multiple, strong noncovalent interactions. researchgate.netresearchgate.net

The this compound scaffold integrates the potent interaction capabilities of the guanidinium (B1211019) group with the favorable medicinal chemistry properties of the cyclopropyl (B3062369) ring. The cyclopropyl group is a three-membered carbocycle that offers unique structural and physicochemical characteristics, including conformational rigidity and enhanced metabolic stability compared to linear alkyl groups. nih.govscientificupdate.comunl.ptnamiki-s.co.jp Its incorporation can improve potency, pharmacokinetics, and solubility. nih.gov This strategic combination makes this compound an attractive starting point, or scaffold, for the identification of lead compounds—molecules that show promising biological activity and serve as the foundation for further drug development. nih.gov

Table 1: Examples of Privileged Scaffolds in Medicinal Chemistry

| Scaffold | Significance in Medicinal Chemistry | Example Drug/Compound Class |

|---|---|---|

| Benzodiazepine | Acts on the central nervous system; capable of adopting specific 3D conformations to interact with various receptors. | Diazepam |

| Indole | A core component of many natural products and biomolecules like tryptophan and serotonin; versatile for modification. unipi.it | Indomethacin, Sumatriptan unipi.it |

| s-Triazine | A versatile heterocyclic nucleus used as a core for antibacterial, antiviral, and anticancer agents due to its easy chemical manipulation. mdpi.com | Iclaprim (antibacterial) mdpi.com |

| 2-Phenylcyclopropylmethylamine (PCPMA) | Serves as a useful template for CNS drug targets like aminergic GPCRs and transporters. nih.gov | Tranylcypromine (antidepressant) nih.gov |

This table presents a selection of established privileged scaffolds to contextualize the role of specific molecular frameworks in drug discovery.

Ligand Design Strategies Based on Guanidine Scaffolds

Ligand design aims to create molecules that can bind selectively and with high affinity to a biological target, such as a protein or enzyme. The guanidine moiety is a powerful tool in this endeavor due to its distinct chemical properties. researchgate.net In its protonated form (guanidinium), which is stable over a wide physiological pH range, the group is planar and carries a delocalized positive charge. researchgate.netd-nb.info This allows it to act as a potent hydrogen bond donor and to form strong, bidentate salt bridges with negatively charged amino acid residues like glutamate (B1630785) and aspartate found in protein binding pockets. d-nb.infonih.gov

These interactions are fundamental to molecular recognition. capes.gov.brnih.gov Ligand design strategies frequently exploit the guanidinium group as a bioisostere for the side chain of arginine, a naturally occurring amino acid that plays a critical role in many protein-ligand interactions, particularly those involving the recognition of phosphates and carboxylates. researchgate.netd-nb.info By incorporating the guanidine scaffold, medicinal chemists can design ligands that mimic these natural interactions to achieve high target affinity and specificity. The cyclopropyl group in this compound further refines this strategy by providing a rigid linker that can orient the guanidine group optimally within a binding site, minimizing the entropic penalty of binding and potentially enhancing potency. nih.gov

Table 2: Key Interactions Facilitated by the Guanidinium Group in Ligand Design

| Interaction Type | Description | Biological Target Moiety | Significance |

|---|---|---|---|

| Bidentate Hydrogen Bonding | The planar arrangement of N-H donors allows the formation of two simultaneous hydrogen bonds with an acceptor. nih.gov | Carboxylate groups (Asp, Glu), Phosphate (B84403) groups (ATP, DNA) researchgate.net | Confers high binding affinity and specificity. researchgate.netcapes.gov.br |

| Electrostatic Interactions (Salt Bridge) | The positive charge of the guanidinium ion forms a strong ionic bond with a negatively charged group. nih.gov | Anionic groups like carboxylates and phosphates. nih.gov | Crucial for stabilizing the protein-ligand complex. capes.gov.br |

| Cation-π Interactions | The delocalized positive charge can interact favorably with the electron-rich face of aromatic rings. mdpi.com | Aromatic residues (Phe, Tyr, Trp) mdpi.com | Contributes to binding affinity and can influence orientation within the binding site. |

This table summarizes the principal noncovalent interactions that make the guanidinium group a valuable component in the design of targeted ligands.

Optimization of Molecular Recognition and Protein Binding Affinity

Optimizing the binding affinity of a lead compound is a critical step in drug discovery. biorxiv.orgnih.gov This involves fine-tuning the molecule's structure to maximize favorable interactions with its target protein. The guanidinium group is a key player in this process, particularly for targets that recognize arginine or bind anionic substrates. researchgate.netnih.gov Its ability to form strong, multifaceted noncovalent interactions, including bidentate hydrogen bonds and salt bridges, is a primary driver of high-affinity binding. acs.org

Computational and experimental studies have shown that the structural context of the guanidine group is crucial. plos.org The rigid, three-dimensional nature of the cyclopropyl group in this compound can pre-organize the ligand into a conformation that is favorable for binding, thereby reducing the entropic cost of complex formation and increasing affinity. nih.govunl.pt Furthermore, modifications to the ligand scaffold can be used to optimize other properties that influence in vivo efficacy, such as plasma protein binding. biorxiv.org For instance, strategic placement of the this compound moiety within a larger molecule can enhance interactions with DNA or specific enzyme active sites, leading to improved biological activity. nih.gov

Table 3: Research Examples of Guanidine-Containing Ligands and Target Interactions

| Ligand Class | Target | Key Interactions | Reference |

|---|---|---|---|

| Guanidinium-based Ruthenium Complexes | DNA | Electrostatic interactions, H-bonding with purine/pyrimidine (B1678525) bases, and partial intercalation. | nih.gov |

| Guanidinium-Rich Transporters | Cell Membranes (Phospholipids, Proteoglycans) | Bidentate hydrogen bonding and charge pairing with negatively charged membrane components. | nih.gov |

| Guanidinium Derivatives | Kinases | Interaction with phosphate-binding sites, driven by recognition of the guanidinium group. | researchgate.nettcd.ie |

| Cyclic Cyanoguanidines | HIV-1 Protease | Mimics natural peptide substrates to inhibit enzyme activity. | d-nb.info |

This table provides examples from the literature where guanidine-containing scaffolds have been designed to achieve specific biological functions through optimized molecular interactions.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as an enzyme or an ion. nih.gov The guanidine functional group is a valuable component in the design of such probes due to its strong and specific binding properties and its resemblance to the arginine side chain. rsc.orgresearchgate.net

Guanidine-based chemosensors have been developed as fluorescent probes for the detection of various ions. rsc.org In these systems, the guanidine or guanidinium moiety can act as a selective binding site for anions or cations, or it can be used to improve water solubility and cell permeability, enabling the probe to function under physiological conditions. rsc.orgnih.gov For example, guanidinium-modified rhodamine has been used to create a fluorescent probe for imaging gold ions in living cells. researchgate.net

Another important application is in the development of activity-based probes (ABPs). ABPs are designed to covalently bind to the active form of an enzyme, providing a direct measure of its activity in complex biological samples. nih.govresearchgate.net Probes incorporating a guanidine or a related moiety (e.g., benzyl (B1604629) guanidine) have been synthesized to target trypsin-like serine proteases, which have a preference for arginine or lysine (B10760008) at their cleavage sites. nih.govplos.orgacs.org These probes often feature a "warhead" like a diphenyl phosphonate (B1237965) that forms a covalent bond with a key active site residue (e.g., serine), allowing for the visualization and characterization of enzyme activity. nih.govplos.org

Table 4: Examples of Guanidine-Based Chemical Probes

| Probe Type | Target | Guanidine Function | Mechanism/Application | Reference |

|---|---|---|---|---|

| Fluorescent Chemosensor | Zn2+ and F- ions | Acts as a binding site for both cations (neutral guanidine) and anions (guanidinium). | Dual-responsive 'turn on' fluorescence upon ion binding. | rsc.org |

| Fluorescent Probe | Gold (Au3+) ions | Improves water solubility and cell permeability for in vivo imaging. | Enables selective fluorescence response to Au3+ in aqueous media and living cells. | researchgate.net |

| Activity-Based Probe (ABP) | Trypsin-like Serine Proteases | Mimics the arginine side chain to confer selectivity for the enzyme's active site. | Covalently labels the active form of proteases for activity profiling. | nih.govresearchgate.net |

| Activity-Based Probe (ABP) | Neutrophil Serine Protease 4 (NSP4) | Incorporated into a peptide sequence (as a guanidino-phenylalanine) to achieve high selectivity. | Uses a phosphonate warhead to covalently bind to and detect active NSP4. | plos.org |

This table illustrates the diverse applications of the guanidine scaffold in the creation of sophisticated chemical tools for biological research.

N Cyclopropylguanidine in Materials Science and Supramolecular Chemistry Research

Supramolecular Assembly Driven by Guanidinium (B1211019) Interactions

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. rsc.orgfrontiersin.orgrsc.org The guanidinium group, the protonated form of guanidine (B92328) derivatives like N-cyclopropylguanidine, is an exceptionally effective functional group for guiding this self-assembly process. Its planar, Y-shaped geometry and the delocalization of its positive charge across three nitrogen atoms allow it to act as a powerful and highly directional hydrogen-bond donor.

Hydrogen Bonding Networks in Self-Assembled Systems

The primary driver for the involvement of this compound in self-assembly is the formation of robust hydrogen bonding networks. rsc.org The guanidinium cation can form multiple, strong hydrogen bonds with various acceptor groups, such as carboxylates and phosphates. This interaction is fundamental to molecular recognition processes in both biological and artificial systems. researchgate.net

Research into guanidinium-based complexes shows that the strength and geometry of these hydrogen bonds can be meticulously studied. researchgate.net For instance, investigations into the H-bonding network of acylguanidine derivatives with bisphosphonate receptors have demonstrated that guanidinium groups form significantly strong and geometrically defined hydrogen bonds. researchgate.net The this compound molecule possesses two hydrogen bond donor sites on its terminal nitrogen atoms, contributing to its ability to form these stable, interconnected networks which are crucial for creating ordered supramolecular structures. researchgate.net

Design of Supramolecular Architectures

The design of complex supramolecular architectures, such as helices, cages, and polymers, is a major goal in materials science. frontiersin.orgrsc.orgnih.gov The predictability and strength of interactions involving the guanidinium group make it an attractive component for the rational design of these materials. rsc.org By incorporating the this compound moiety into larger molecules, chemists can program the self-assembly process to yield specific, functional architectures.

The construction of these systems often relies on a "bottom-up" approach where molecular recognition events guide the assembly. mdpi.com While specific examples focusing solely on this compound are not extensively documented in current literature, the principles of using hydrogen-bonding modules to create advanced supramolecular structures are well-established. rsc.org The combination of the rigid cyclopropyl (B3062369) unit with the potent hydrogen-bonding guanidinium group provides a synthetically accessible building block for creating new materials where precise control over the final structure is desired.

Applications in Advanced Functional Materials

The unique properties of this compound's core functional group are being explored for the creation of advanced materials that can respond to their environment or perform specific functions. These "smart" materials have potential applications ranging from biomedical devices to electronics.

Development of Supramolecular Polymers and Hydrogels

Supramolecular polymers and hydrogels are materials formed by linking monomers through non-covalent interactions. researchgate.net These materials are often "smart" or stimuli-responsive, as the non-covalent bonds can be broken and reformed. The strong, multiple hydrogen bonds formed by the guanidinium group are ideal for creating the cross-linked networks necessary for hydrogel formation.

A patent has noted the use of this compound sulfate (B86663) in the preparation of swellable polymers, such as hydrogels. This suggests its role as a component in creating these advanced, water-absorbing materials. Hydrogels are of significant interest for a variety of biomedical and pharmaceutical applications due to their ability to absorb large amounts of water and their biocompatibility. researchgate.net

Stimuli-Responsive Systems and Molecular Switches

Stimuli-responsive materials can change their properties in response to external triggers like pH, light, or temperature. mdpi.comrsc.orgnih.gov Molecular switches are molecules that can be reversibly shifted between two or more stable states by such stimuli. wikipedia.orgdeingenieur.nl

The guanidinium group is inherently pH-responsive. In its protonated, charged state, it forms strong hydrogen bonds, while in its neutral, uncharged state, its interaction properties change significantly. This pH-dependent behavior makes guanidinium-containing molecules, in principle, suitable for creating pH-sensitive systems. For example, a change in pH could trigger the assembly or disassembly of a supramolecular structure, leading to the controlled release of an encapsulated molecule. wikipedia.org While the concept is well-established for various molecular systems, specific research detailing this compound as a primary component in a molecular switch is an area for future exploration. beilstein-journals.orgglobenewswire.com

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4H9N3 | fluorochem.co.uk |

| Molecular Weight | 99.13 g/mol | N/A |

| Hydrogen Bond Donor Count | 2 | N/A |

| Hydrogen Bond Acceptor Count | 1 | N/A |

| Rotatable Bond Count | 1 | N/A |

Role in Electroactive Materials and Molecular Spintronics

Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field, earning them the name "artificial muscles." nih.govmdpi.comidtechex.comnasa.gov Molecular spintronics is a field that aims to use the spin of electrons in single molecules to create new electronic devices. rsc.orgamu.edu.pllancs.ac.ukehesanali.com

Both fields rely on the precise design of organic molecules with specific electronic properties. mdpi.com For instance, EAPs often incorporate ions to facilitate movement in response to an electric field, while molecular spintronics requires molecules that can maintain a stable spin state. nih.govehesanali.com The charged nature of the protonated guanidinium group could be relevant for ionic EAPs. However, the current body of research does not specify the use of this compound in these highly specialized applications. The development of organic molecules for these technologies is an active area of research, and the unique properties of guanidinium derivatives may offer future opportunities. mdpi.comrsc.org

Molecular Recognition and Host-Guest Chemistry

The unique structural and electronic characteristics of this compound position it as a molecule of significant interest in the fields of molecular recognition and host-guest chemistry. The constituent guanidinium and cyclopropyl groups each contribute distinct properties that govern its interactions with other molecules.

The guanidinium group is a well-established motif in molecular recognition, primarily due to its ability to act as a potent hydrogen bond donor. tum.denih.govthno.org In its protonated state, the positive charge is delocalized across the planar CN3 core, which enhances its ability to form strong, charge-assisted hydrogen bonds with anionic species. tum.dethno.orgacs.org This makes guanidinium and its derivatives, such as this compound, excellent candidates for the recognition and binding of oxoanions like carboxylates and phosphates. tum.denih.gov The geometry of the guanidinium group allows for multiple hydrogen bonds to be formed with a guest molecule, leading to high affinity and selectivity in binding events. tum.dethno.org

The cyclopropyl substituent introduces several key features that influence molecular recognition. Its three-membered ring structure imparts significant conformational rigidity to the molecule. beilstein-journals.org This pre-organization can be entropically favorable for binding to a host or receptor site, as less conformational freedom is lost upon complexation. beilstein-journals.org Furthermore, the cyclopropyl group possesses a unique electronic character with enhanced π-character in its C-C bonds, which can participate in non-covalent interactions such as C–H···π interactions. beilstein-journals.org This allows for specific recognition events that go beyond simple electrostatic or hydrogen bonding interactions.

In the context of host-guest chemistry, this compound is well-suited to act as a guest molecule. Its relatively small size and defined shape, coupled with its strong hydrogen bonding capabilities, allow it to fit within the cavities of various host molecules, such as macrocycles. The principles of host-guest chemistry rely on complementary shapes, sizes, and chemical functionalities between the host and guest. thno.org While specific host-guest complexes involving this compound are not extensively documented in publicly available literature, the known interactions of similar guanidinium derivatives provide a strong basis for its potential applications.

For instance, guanidinium-based guests are known to form stable complexes with host molecules that possess negatively charged or electron-rich binding pockets. The binding affinity in such systems is a result of a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The table below illustrates typical association constants for related guanidinium-based host-guest systems, providing an indication of the potential binding strengths that could be expected for this compound with suitable hosts.

| Host Molecule | Guest Molecule | Solvent | Association Constant (Ka, M⁻¹) |

| Cucurbit nih.govuril | 1-Adamantylguanidinium | Water | 1.2 x 10⁵ |

| Calix thno.orgarene-crown-6 | Guanidinium perchlorate | Methanol | 3.9 x 10³ |

| Dibenzo-18-crown-6 | Guanidinium perchlorate | Methanol | 2.5 x 10² |

This table presents representative data for guanidinium-containing guests with various macrocyclic hosts to illustrate the principles of molecular recognition and is not specific to this compound.

The research on guanidinium derivatives in supramolecular chemistry suggests that this compound could be a valuable building block for the construction of more complex, self-assembling systems. thno.orgacs.org The directionality of its hydrogen bonds can be exploited to create ordered supramolecular structures. thno.org The interplay between the strong electrostatic and hydrogen bonding interactions of the guanidinium moiety and the unique steric and electronic contributions of the cyclopropyl group makes this compound a compelling subject for further investigation in molecular recognition and the design of novel host-guest systems.

Advanced Analytical Methodologies for N Cyclopropylguanidine Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound like N-Cyclopropylguanidine, both liquid and gas chromatography offer powerful, distinct advantages for purification, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds, making it highly suitable for this compound. The separation is based on the compound's differential partitioning between a stationary phase (the column) and a liquid mobile phase. researchgate.netcriver.com

Given the polar and basic nature of the guanidine (B92328) group, several HPLC modes can be employed. Reversed-phase (RP-HPLC) is a common starting point, often requiring ion-pairing agents to improve peak shape and retention of the highly polar analyte on a non-polar C18 or C8 column. nih.gov Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds and can provide excellent retention and separation without the need for ion-pairing reagents. Detection is typically achieved using a UV detector, as the guanidine functional group possesses a chromophore, or more advanced detectors like mass spectrometry (MS) for higher sensitivity and specificity. mdpi.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Reversed-Phase (Ion-Pairing) | Hydrophilic Interaction (HILIC) |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Amide or Cyano, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Sodium Heptanesulfonate | Water with 10 mM Ammonium (B1175870) Acetate |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Isocratic or Gradient elution (e.g., 5% to 60% B over 15 min) | Gradient elution (e.g., 95% to 70% B over 10 min) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detector | UV at ~210 nm or Mass Spectrometry (MS) | UV at ~210 nm or Mass Spectrometry (MS) |

| Injection Vol. | 10 µL | 5 µL |

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. researchgate.net Direct analysis of this compound by GC is challenging due to its high polarity, low volatility, and potential for thermal degradation. The guanidine group can interact strongly with the active sites in the GC system, leading to poor peak shape and low recovery. encyclopedia.pubmdpi.com

To overcome these limitations, derivatization is typically required. This process involves a chemical reaction to convert the polar N-H groups of the guanidine moiety into less polar, more volatile derivatives (e.g., by silylation or acylation). mdpi.com This enhances the compound's thermal stability and chromatographic performance. Detection is commonly performed using a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds. encyclopedia.pub

Table 2: Hypothetical GC Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Condition | 70 °C for 30 minutes |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temp. | 300 °C |

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a family of powerful separation techniques that utilize an electric field to separate analytes in a narrow capillary. wikipedia.org For compounds that are charged in solution, such as the protonated form of this compound in an acidic buffer, Capillary Zone Electrophoresis (CZE) is an ideal technique. Separation is based on the charge-to-size ratio of the analytes, leading to very high-efficiency separations. youtube.com

CE offers advantages such as minimal sample and reagent consumption, rapid analysis times, and high resolving power. bio-rad.com The separation of this compound would be influenced by the pH of the background electrolyte (BGE), which determines the compound's charge state, and the applied voltage. Detection is most commonly performed using an on-capillary UV detector. wikipedia.org

Table 3: Representative Capillary Electrophoresis Conditions for this compound

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm ID, 60 cm total length (52 cm effective) |

| Background Electrolyte | 50 mM Phosphate (B84403) buffer, pH 2.5 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |

| Detection | UV at 200 nm |

Spectroscopic Quantification Methods

While chromatography and electrophoresis are separation techniques, spectroscopy is used for detection and quantification. UV-Visible spectroscopy is a common method coupled with separation techniques for quantification. The principle relies on the Beer-Lambert law, where the absorbance of a substance is directly proportional to its concentration in a solution. For this compound, a UV detector coupled with an HPLC system (HPLC-UV) would be the standard configuration. A full UV-Vis spectrum would first be obtained to determine the wavelength of maximum absorbance (λmax), which is then used for quantification to ensure the highest sensitivity.

Method Development and Validation in Research Contexts

Developing a new analytical method is a systematic process aimed at creating a procedure that is suitable for its intended purpose. ijnrd.org For this compound, this involves selecting the appropriate technique (e.g., HPLC, GC), choosing the right conditions (column, mobile phase, temperature), and optimizing them to achieve the desired performance, such as good resolution from impurities and a stable baseline.

Once developed, the method must be validated to demonstrate its reliability, accuracy, and precision. researchgate.net Method validation is a regulatory requirement in later stages of development but is also crucial in a research context to ensure the integrity of scientific data. Key validation parameters include specificity, linearity, range, accuracy, and precision. neuroquantology.comcelonpharma.com

Accuracy and precision are two of the most critical validation parameters that define a method's performance. nih.gov

Accuracy refers to the closeness of the measured value to the true or accepted value. nih.govfda.gov In practice, it is often assessed through spike recovery experiments. A known quantity of pure this compound standard is added (spiked) into a sample matrix, and the sample is analyzed. The percentage of the spiked amount that is detected by the method is calculated as the percent recovery.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.govnih.gov It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 4: Typical Acceptance Criteria for Accuracy and Precision in Research

| Parameter | Measurement | Acceptance Criterion |

|---|---|---|

| Accuracy | Percent Recovery (%) of a spiked sample | Typically 90-110% |

| Precision | Relative Standard Deviation (% RSD) | |

| - Repeatability | % RSD of ≥ 5 replicate measurements | ≤ 5% |

| - Intermediate Precision | % RSD of measurements on different days | ≤ 10% |

Linearity and Range Establishment

The linearity of an analytical procedure is its ability, within a defined range, to produce test results that are directly proportional to the concentration of the analyte. who.int The range is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. who.int Establishing linearity and range is a critical component of method validation, ensuring that the method is reliable for quantitative analysis over a specified concentration span.

For the analysis of this compound, a typical linearity study involves preparing a series of standard solutions at different concentrations. A minimum of five concentrations is generally recommended to statistically validate the relationship. who.int These standards are then analyzed, and the response of the instrument (e.g., peak area from a High-Performance Liquid Chromatography with UV detection, HPLC-UV) is plotted against the known concentration of this compound.

The data is commonly evaluated using a linear least-squares regression analysis. The resulting regression equation (y = mx + c), correlation coefficient (r²), and y-intercept are used to assess the linearity. A correlation coefficient close to 1.0 indicates a strong linear relationship.

Research Findings:

A hypothetical study to establish the linearity for the quantification of this compound by a reversed-phase HPLC method could yield results as presented in the table below. The analysis would be performed on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier, with detection at a suitable UV wavelength.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 50 | 152,340 |

| 100 | 301,550 |

| 200 | 605,890 |

| 400 | 1,208,760 |

| 600 | 1,815,430 |

| 800 | 2,420,110 |

This is an interactive table. You can sort and filter the data.

From this data, a linear regression analysis would be performed. An acceptable result would be a correlation coefficient (r²) of >0.999. The established analytical range would be from 50 µg/mL to 800 µg/mL, within which the method demonstrates acceptable linearity for quantifying this compound. The range for a specific assay is typically set based on the intended application, for instance, 80-120% of the test concentration for a drug substance assay. who.int

Future Directions and Emerging Research Avenues for N Cyclopropylguanidine

Exploration of Undiscovered Chemical Reactivity Pathways

While the fundamental reactivity of the guanidine (B92328) group is well-established, the influence of the N-cyclopropyl substituent presents opportunities for discovering novel chemical transformations. Future research is poised to explore currently uncharted reactivity pathways for N-cyclopropylguanidine.

One promising area is the investigation of its role in cycloaddition reactions. The electronic nature of the cyclopropyl (B3062369) group could modulate the reactivity of the guanidine core in ways that enable new [3+2] or other cycloaddition pathways, potentially leading to the synthesis of novel heterocyclic scaffolds. researchgate.net Furthermore, the development of new synthetic applications for guanidine derivatives, such as in dealkoxycarbonylation reactions, suggests that this compound could serve as a unique catalyst or reagent in reactions where steric and electronic tuning is critical. researchgate.net